molecular formula C9H14N4O B2726829 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 1352200-15-7

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2726829
CAS No.: 1352200-15-7
M. Wt: 194.238
InChI Key: RMQZNHAHPLODDK-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a pyrrolidine-1-carbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced via an acylation reaction using pyrrolidine and an appropriate acylating agent such as an acid chloride or anhydride.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-methyl-3-(pyrrolidine-1-carbonyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyrrolidine-1-carbonyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQZNHAHPLODDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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